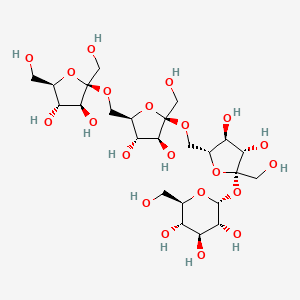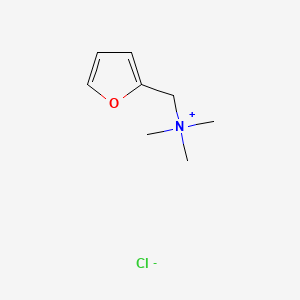
Furtrethonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furtrethonium chloride is a chemical compound with the molecular formula C8H14INO. It is known for its role as an agonist of muscarinic acetylcholine receptors and has been used in the treatment of glaucoma . The compound is characterized by its crystalline structure, which can be obtained from ethanol and ethyl acetate .
Métodos De Preparación
Furtrethonium chloride can be synthesized through the reductive amination of furfural with ammonia, forming furfurylamine as an intermediate . This process involves the use of heterogeneous catalysts to facilitate the reaction. Industrial production methods typically adhere to principles of green chemistry, utilizing eco-friendly reagents and reaction conditions .
Análisis De Reacciones Químicas
Furtrethonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .
Aplicaciones Científicas De Investigación
Furtrethonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemicals and pharmaceuticals.
Biology: The compound’s role as a muscarinic acetylcholine receptor agonist makes it valuable in studying receptor functions and signaling pathways.
Mecanismo De Acción
Furtrethonium chloride exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is relevant to its use in treating glaucoma . The compound binds to the receptors, activating them and triggering downstream signaling pathways that lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Furtrethonium chloride can be compared to other muscarinic receptor agonists, such as pilocarpine and eserine. While all these compounds target muscarinic receptors, this compound is unique in its specific receptor interactions and therapeutic applications . Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Eserine: Known for its role in treating glaucoma and other conditions involving muscarinic receptors.
This compound stands out due to its specific molecular structure and the unique pathways it activates .
Propiedades
Número CAS |
6035-90-1 |
|---|---|
Fórmula molecular |
C8H14ClNO |
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
furan-2-ylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZZYOCRDJISDSSY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


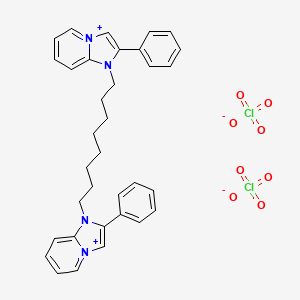
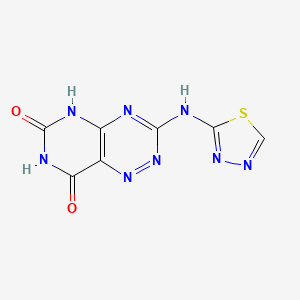
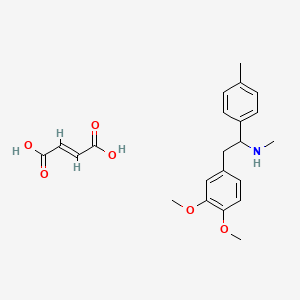
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
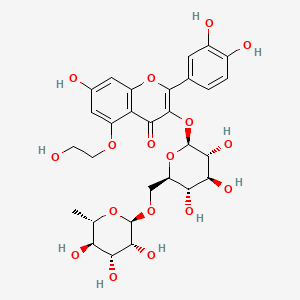


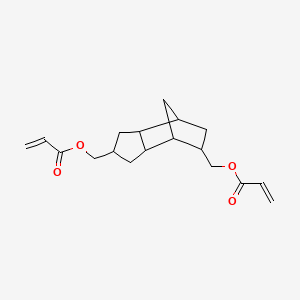
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
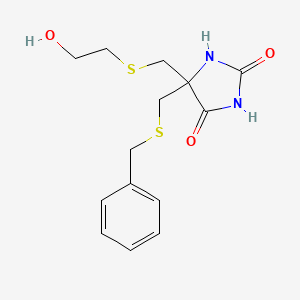
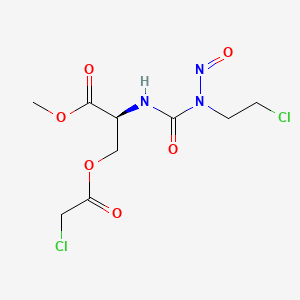
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)

